molecular formula C20H17N3O4S B3718530 Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate

Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate

Cat. No.: B3718530
M. Wt: 395.4 g/mol
InChI Key: VJDJHACEXAMHPF-UHFFFAOYSA-N
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Description

Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate is a pyrimidine-based compound featuring a 1,6-dihydropyrimidin-6-one core substituted with a phenyl group at position 4 and a thioacetyl-linked benzoate ester at position 2. The methyl ester group at the benzoate moiety likely improves solubility and bioavailability compared to its carboxylic acid counterpart, making it a candidate for further pharmacological evaluation .

Properties

IUPAC Name

methyl 4-[[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-27-19(26)14-7-9-15(10-8-14)21-18(25)12-28-20-22-16(11-17(24)23-20)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDJHACEXAMHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-phenyl-6-oxo-1,6-dihydropyrimidine-2-thiol with methyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Reactivity Mechanisms

The compound’s reactivity stems from its functional groups:

  • Thioacetyl Group : Undergoes nucleophilic substitutions (e.g., with amines, alcohols) and hydrolysis.

  • Pyrimidine Ring : Prone to electrophilic substitution (e.g., alkylation, acylation) due to its aromaticity and electron-deficient nature.

  • Benzoate Ester : Susceptible to saponification under basic conditions.

Table 2: Key Reaction Mechanisms

Functional GroupReaction TypeExample ReagentsOutcomes
ThioacetylNucleophilic substitutionAmine (e.g., ethanolamine)Replacement of thioacetyl group
PyrimidineElectrophilic substitutionAlkyl halides, acetyl chlorideSubstituted pyrimidine derivatives
Benzoate EsterHydrolysisNaOH (aqueous)Formation of benzoic acid

Structural Modifications

The compound’s structure allows for targeted modifications to explore its chemical diversity:

3.1. Ester Group Alteration

  • Methyl-to-Ethyl Conversion : Hydrolysis followed by esterification with ethanol can yield ethyl analogs (e.g., as seen in ethyl derivatives in search results).

3.2. Pyrimidine Substituent Changes

  • Cyano Substitution : Introduction of a cyano group at the 5-position (as in) enhances electron-withdrawing effects, altering reactivity.

  • Alkyl Substitution : Methylation or ethylation at positions 4 or 5 (e.g., ) modifies steric and electronic properties.

3.3. Thioacetyl Group Variations

  • Sulfonamide Formation : Replacement of the thioacetyl group with sulfonamide moieties (e.g., ) introduces new hydrogen-bonding capabilities.

Table 3: Structural Comparisons with Related Compounds

CompoundKey Structural FeatureBiological Implication
Ethyl 4-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate ()Cyano group at pyrimidine C5Enhanced electron-withdrawing effect
Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate ()Amino acid linkagePotential peptide-based applications
4-{[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}benzenesulfonamide ( )Sulfonamide moietyIncreased solubility, targeting capability

Spectroscopic and Analytical Data

Key spectral data for verification includes:

  • NMR : Characteristic peaks for pyrimidine protons, thioacetyl methylene, and benzoate ester.

  • Mass Spec : Molecular ion peak at m/z 317.36 (calculated from molecular formula).

Scientific Research Applications

Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways in bacteria or cancer cells, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound belongs to a broader class of pyrimidine derivatives with variations in substituents on the pyrimidine ring and the side chain. Key structural analogs include:

Compound Name Substituents (Pyrimidine Core) Side Chain Modifications Yield (%) Reference
Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate (Target) Phenyl (C₆H₅) Methyl benzoate ester -
Methyl 4-(((5-cyano-6-oxo-4-(4-(phenylthio)phenyl)-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoate (3b) 4-(Phenylthio)phenyl Methyl benzoate ester, cyano group at C5 97
Ethyl 4-({[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate Propyl (C₃H₇) Ethyl benzoate ester -
(E)-Methyl 4-(((5-cyano-6-oxo-4-(4-styrylphenyl)-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoate (3k) 4-Styrylphenyl Methyl benzoate ester, cyano group at C5 34

Key Observations :

  • Substituent Diversity: The phenyl group at the pyrimidine C4 in the target compound is replaced with bulkier or electron-withdrawing groups (e.g., 4-(phenylthio)phenyl in 3b, styrylphenyl in 3k) in analogs.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound and analogs (e.g., 3b , 3k ) contrasts with ethyl esters (e.g., in ), which may affect metabolic stability. Ethyl esters generally exhibit slower hydrolysis than methyl esters in vivo, prolonging half-life .
Physicochemical and Spectroscopic Data
  • NMR/HRMS : The target compound’s ¹H NMR would show distinct aromatic protons from the phenyl and benzoate groups (δ ~7.5–8.5 ppm), while analogs with substituted phenyls (e.g., 3b , 3k ) exhibit split peaks due to electron-withdrawing groups .
  • HRMS : The molecular ion peak for the target compound (C₂₀H₁₇N₃O₄S) would differ from analogs like 3b (C₂₄H₁₅N₆OS₂), reflecting variations in substituent mass .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate?

The compound is synthesized via a multi-step approach involving:

  • Thioether linkage formation : Reacting a 6-oxo-4-phenyl-1,6-dihydropyrimidin-2-thiol derivative with bromoacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bridge .
  • Amide coupling : Using coupling agents like HATU or DCC to attach the acetylated thioether to methyl 4-aminobenzoate .
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (CH₂Cl₂/pentane) to isolate the final product .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm hydrogen and carbon environments, e.g., distinguishing aromatic protons (δ 7.2–8.2 ppm) and thiouracil carbonyl carbons (δ 165–170 ppm) .
  • HRMS (ESI-TOF) : To verify molecular weight (e.g., observed [M+H⁺] at m/z 467.0751 vs. calculated 467.0749) .
  • IR spectroscopy : Identification of functional groups like C=O (1680–1720 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

Intermediate Research Questions

Q. How can researchers optimize reaction yields during the thioether formation step?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
  • Base choice : K₂CO₃ or Et₃N improves deprotonation of the thiol without side reactions .
  • Temperature control : Reactions performed at 50–60°C reduce decomposition of thermally sensitive intermediates .

Q. What strategies address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) for initial solubilization followed by dilution in aqueous buffers .
  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) on the phenyl ring enhances aqueous solubility without compromising activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of HDAC inhibitors based on this scaffold?

  • Substituent modulation :
  • Thiouracil core : Essential for HDAC1 inhibition; replacing sulfur with oxygen reduces activity .
  • Phenyl ring substitutions : Electron-withdrawing groups (e.g., -CN, -CF₃) at the para position enhance potency by improving binding to zinc in HDAC active sites .
    • Biological validation : Conduct enzymatic assays (e.g., fluorometric HDAC1 inhibition) and cell-based viability tests (MTT assay ) to correlate structural changes with activity .

Q. How should researchers resolve crystallographic data discrepancies during structural elucidation?

  • Refinement protocols : Use SHELXL for high-resolution refinement, applying restraints for disordered regions (e.g., flexible thioacetyl chains) .
  • Validation tools : Check for data completeness (Rint < 0.05) and thermal motion outliers using WinGX .

Q. What computational approaches predict binding modes of this compound with HDAC isoforms?

  • Molecular docking : Autodock Vina or Schrödinger Suite with HDAC1 crystal structures (PDB: 4BKX). Key parameters:
  • Grid box centered on the zinc-binding site (20 ų).
  • Flexible ligand torsion sampling for thioacetyl and benzoate groups .
    • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .

Q. How to address contradictions in biological activity data across studies?

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., 24-h exposure in MDA-MB-231 cells ).
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain variability in cellular vs. enzymatic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate

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